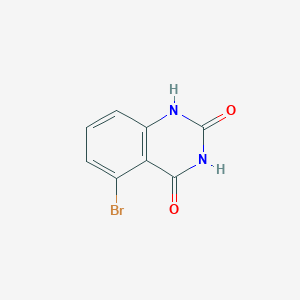

5-Bromoquinazoline-2,4(1H,3H)-dione

描述

Significance of Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry and Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a "privileged structure" in drug discovery. nih.gov This designation is attributed to its ability to serve as a versatile framework for the development of ligands targeting a wide array of biological receptors and enzymes with high affinity. Quinazoline (B50416) and its derivatives are not only found in over 150 naturally occurring alkaloids isolated from plants, animals, and microorganisms but are also a cornerstone of synthetic medicinal chemistry. nih.gov Their unique structural features and broad spectrum of pharmacological activities have made them a focal point for the design and synthesis of novel therapeutic agents. mdpi.comnih.gov

Derivatives of the quinazoline scaffold are renowned for their extensive range of biological activities. nih.gov This structural motif is a key component in compounds developed for various therapeutic areas. Extensive research has demonstrated that modifications to the quinazoline ring system can lead to compounds with potent activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antidepressant effects. researchgate.netresearchgate.net This versatility has cemented the quinazoline scaffold's importance in the ongoing quest for new and more effective medications. nih.gov

Quinazoline derivatives have shown significant promise as anti-inflammatory agents. fabad.org.tr A notable example is the marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone, which is built upon a quinazoline core and is used in the treatment of conditions like rheumatoid arthritis and osteoarthritis. mdpi.com Academic research has further explored this potential by synthesizing novel analogs. Studies have shown that substitutions on the quinazolinone moiety, such as the introduction of a 4-chlorophenyl group, can lead to enhanced anti-inflammatory activity. nih.gov For instance, certain 2,3,6-trisubstituted quinazolinone derivatives exhibited an anti-inflammatory activity range of 10.28–53.33%. mdpi.com Research has also identified that 6-bromo-substituted quinazolinone was the most potent derivative among a series of 3-naphthalene-substituted compounds tested for anti-inflammatory effects. mdpi.com These findings underscore the potential of the quinazoline scaffold in developing new anti-inflammatory therapies. mdpi.comnih.gov

Table 1: Examples of Quinazoline Derivatives with Anti-inflammatory Activity

| Compound Type | Specific Substitution | Observed Activity | Reference |

|---|---|---|---|

| 3-Naphthalene-substituted quinazolinone | 6-Bromo substitution | Most potent in its series, with 19.69–59.61% inhibition. | mdpi.com |

| Quinazolinone analog | 2'-(p-chlorobenzylideneamino)phenyl at 3rd position | Showed 20.4% anti-inflammatory activity. | nih.gov |

| Thiazolidinone derivative of quinazolinone | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Showed the best anti-inflammatory activity (32.5%) in its series. | nih.gov |

| 2,3,6-trisubstituted quinazolinone | o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 | Activity was higher than the standard drug, phenylbutazone. | mdpi.com |

The anticancer activity of quinazoline derivatives is one of the most extensively studied areas. nih.gov Several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline scaffold and function as protein kinase inhibitors. biomedres.us The anticancer mechanisms of quinazoline derivatives are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and disruption of cell cycle progression. mdpi.comfrontiersin.org Research has also focused on their role as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, making them a promising target for cancer therapy. biomedres.usnih.gov Numerous studies have demonstrated the potent cytotoxic effects of novel quinazoline derivatives against a wide range of cancer cell lines, such as breast (MCF-7), liver (HepG2), and leukemia (HL-60). frontiersin.orgnih.gov

Table 2: Anticancer Research Findings for Quinazoline Derivatives

| Derivative Type | Target/Mechanism | Cancer Cell Lines | Key Finding | Reference |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 Inhibition | - | Exhibited promising PARP-1 inhibitor activity with IC50 values in the nanomolar range. | nih.gov |

| Quinazolinone fused with imidazolone | Not specified | MCF-7 (breast), HepG2 (liver) | Showed threefold more potent activity against MCF-7 than the standard drug cisplatin. | nih.gov |

| 7- or 8-substituted-4-morpholine-quinazoline | PI3K/Akt/mTOR pathway inhibition | Not specified | Acted as a potent anticancer agent and PI3K inhibitor. | biomedres.us |

| Quinazoline-sulfonamide hybrids | Carbonic anhydrase inhibition, microtubule disruption | A549 (lung), HeLa (cervical) | Demonstrated cytotoxic activity against various human cancer cell lines. | frontiersin.org |

The quinazoline framework is a key structural component in the development of new antimicrobial and antibacterial agents. rphsonline.com Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of activity against various pathogens, including both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. eco-vector.comujpronline.com Some compounds have also shown promising antifungal activity against species like Aspergillus niger and Candida albicans. ijpsdronline.com The mechanism of action can involve the inhibition of DNA replication and protein synthesis within the bacterial cell. eco-vector.com The versatility of the quinazoline scaffold allows for the synthesis of hybrid molecules, which combine the quinazoline nucleus with other pharmacologically active moieties to enhance antimicrobial potency and combat drug resistance. researchgate.net

The central nervous system activity of quinazoline derivatives, particularly their anticonvulsant properties, has been a significant area of research. researchgate.net The historical sedative-hypnotic drug Methaqualone, a quinazolinone derivative, was also noted for its anticonvulsant effects. mdpi.com Modern research focuses on creating safer and more effective anticonvulsant agents by modifying the quinazoline core. nih.gov Studies involving animal models, such as the pentylenetetrazole (PTZ)-induced seizure model, have been used to evaluate the anticonvulsant potential of newly synthesized compounds. mdpi.com Research has shown that substitutions at various positions on the quinazoline ring, such as a chloro group at the 7th position, can lead to significant anticonvulsant activity with reduced neurotoxicity compared to older drugs. nih.govrsc.org The mechanism for some derivatives is believed to involve positive allosteric modulation of the GABA-A receptor. mdpi.com

Table 3: Anticonvulsant Activity of Select Quinazoline Derivatives

| Compound Series | Key Structural Feature | Evaluation Model | Outcome | Reference |

|---|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-one | Various substitutions | PTZ-induced seizures | Protection level ranging from 16.67% to 100%. | mdpi.com |

| 4(3H)-quinazolinones | Chloro group at position 7 | Electrically and chemically induced seizures | Compound 48 was the most potent of the series with low neurotoxicity. | rsc.org |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Thiadiazole and styryl groups | MES screen | One compound showed potency similar to standard drugs without neurotoxicity. | nih.gov |

| Quinazoline analogues | Butyl substitution at position 3 | scPTZ-induced seizures | Exhibited 100% protection against myoclonic seizures. | nih.gov |

The potential of quinazoline derivatives as antidepressant agents is an emerging area of pharmacological research. oaji.net Studies have been conducted to synthesize and evaluate novel quinazoline compounds for their efficacy in preclinical models of depression, such as the forced swimming test in mice. nih.govoaji.net In these tests, a significant reduction in immobility time is considered an indicator of antidepressant-like activity. oaji.net Research on certain 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones found that the most effective compounds increased the levels of the neurotransmitters noradrenaline and 5-hydroxytryptamine (serotonin) in the brain, suggesting a potential mechanism of action. nih.gov These findings indicate that the quinazoline scaffold is a promising template for the development of new antidepressant drugs. google.com

Overview of Broad Pharmacological Activities of Quinazoline Derivatives

Antiplatelet Activity

The quinazoline-2,4(1H,3H)-dione nucleus is a known pharmacophore associated with antiplatelet activity. Research has demonstrated that series of quinazoline-2,4(1H,3H)-dione and quinazoline-4(3H)-one guanidine (B92328) derivatives possess antiplatelet properties. nih.gov While specific derivatives have been synthesized and profiled for a range of pharmacological activities, including the inhibition of platelet aggregation, detailed research findings focusing solely on the antiplatelet effects of 5-Bromoquinazoline-2,4(1H,3H)-dione are not extensively detailed in the available literature. However, the consistent activity of the broader class suggests the potential of its derivatives in this area.

Antiviral Properties

Quinazoline derivatives have been a significant focus of antiviral research. researchgate.net For instance, certain 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been synthesized and evaluated as metal ion chelators with potent activity against the Hepatitis C Virus (HCV). nih.gov These compounds reportedly target the NS5B polymerase, an essential enzyme for viral replication. nih.gov The broader class of quinazoline-2,4(1H,3H)-diones is recognized for its potential antimicrobial and antiviral applications. nih.govresearchgate.net Despite this, specific studies detailing the antiviral profile of this compound itself are not prominently featured in the existing body of research.

Analgesic Properties

The quinazoline scaffold is well-represented in the search for novel analgesic agents. mdpi.com Numerous derivatives of quinazolinone have been synthesized and assessed for their pain-relieving and anti-inflammatory capabilities, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The structure-activity relationship (SAR) studies of these compounds often explore how different substituents on the quinazoline ring influence analgesic activity. mdpi.com While the general class of compounds is a subject of interest in this field, specific research data on the analgesic properties of this compound has not been detailed in the reviewed literature.

NHE-1 Inhibition

The Na+/H+ exchanger isoform 1 (NHE-1) is a validated drug target for managing cardiovascular diseases, and quinazoline derivatives have been developed as potent inhibitors. nih.gov In the development of novel NHE-1 inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold, 5-bromo substitution has been specifically incorporated to evaluate its effect on activity.

One study synthesized N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine moieties, creating paired compounds with and without bromine at the C5 position to assess the impact on lipophilicity and potential steric limitations. nih.gov The research found that the substitution of a hydrogen atom with a bromine at the 5-position resulted in a decrease in the inhibitory activity of certain guanidine derivatives. This suggests potential steric hindrance at the inhibitor's binding site on the NHE-1 protein. nih.gov

| Compound Class | Substitution at C5 | Observed Effect on NHE-1 Inhibition | Postulated Reason |

|---|---|---|---|

| Guanidine-bearing quinazoline-2,4(1H,3H)-diones | H | Higher Activity | - |

| Guanidine-bearing quinazoline-2,4(1H,3H)-diones | Br | Decreased Activity | Possible steric limitations at the binding site nih.gov |

Intraocular Pressure Reduction

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, and research into novel therapeutic agents is ongoing. nih.gov The quinazoline-2,4(1H,3H)-dione class of molecules has been identified as having IOP-lowering activity. nih.gov Studies have previously indicated that series of these compounds can effectively reduce intraocular pressure. nih.gov While this establishes the general potential of the scaffold, specific data quantifying the IOP-reducing effect of this compound is not available in the reviewed scientific reports.

Antiglycating Activity

Glycation is a non-enzymatic reaction implicated in diabetic complications, and inhibitors of this process are of significant therapeutic interest. Research has shown that the quinazoline-2,4(1H,3H)-dione scaffold possesses antiglycating properties. nih.gov In studies involving novel guanidine-modified quinazolines, antiglycating activity was noted as an important additional mechanism of action, particularly for conditions related to diabetes mellitus. nih.gov Although the general class of quinazoline-2,4(1H,3H)-diones is known for this activity, specific studies detailing the antiglycating efficacy of this compound have not been found in the surveyed literature.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, is a critical strategy in cancer therapy. mdpi.comrsc.org The quinazoline core is a privileged scaffold in the design of VEGFR-2 inhibitors, with numerous derivatives showing potent activity. dovepress.comnih.govbenthamscience.com Research has explored various substitutions on the quinazoline ring to optimize binding to the ATP-binding site of the VEGFR-2 kinase domain. mdpi.comdovepress.com Despite the extensive investigation into quinazoline-based VEGFR-2 inhibitors, specific data on the inhibitory activity of this compound against VEGFR-2 are not present in the available academic literature.

Specific Focus on Brominated Quinazoline-2,4(1H,3H)-dione Derivatives

The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. However, research focusing specifically on derivatives of quinazoline-2,4(1H,3H)-dione with bromine at the 5-position is limited.

In drug design, the rationale for introducing a bromine atom onto a core scaffold is generally to alter its physicochemical properties. While a specific rationale for the 5-position of this particular quinazolinedione is not explicitly detailed in the reviewed literature, the general principles of medicinal chemistry suggest it would be to explore effects on potency and selectivity through changes in electronics, lipophilicity, and steric profile. nih.gov

The substitution of a hydrogen atom with a bromine atom is known to increase a molecule's lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents. nih.gov This property is crucial as it can influence how a compound is absorbed, distributed, metabolized, and excreted by the body. Furthermore, the bromine atom is significantly larger than a hydrogen atom, introducing steric bulk. This added size can create more favorable interactions within a target's binding pocket or, conversely, introduce steric hindrance that prevents effective binding. The precise impact of these properties for this compound would require specific experimental evaluation.

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. Due to the lack of specific biological data for this compound in the available literature, a detailed SAR analysis focusing on the impact of the 5-bromo substituent cannot be constructed at this time. SAR studies on other classes of quinazolines have shown that the position and nature of halogen substituents can significantly influence activity, but these findings cannot be directly extrapolated to this specific compound without dedicated research. nih.gov

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJXAHPJRPIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598992 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-01-5 | |

| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromoquinazoline 2,4 1h,3h Dione and Its Derivatives

General Synthetic Routes to Quinazoline-2,4(1H,3H)-diones

The construction of the quinazoline-2,4(1H,3H)-dione core can be broadly approached from two main types of starting materials: anthranilic acid derivatives and 2-aminobenzonitriles. These precursors undergo cyclization reactions with a suitable one-carbon source to form the desired heterocyclic system. For the synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione, these general methods would be applied to 2-amino-6-bromobenzoic acid or 2-amino-6-bromobenzonitrile, respectively.

Reactions of Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are widely used starting materials for the synthesis of a variety of quinazoline (B50416) compounds. The formation of the dione (B5365651) structure involves the introduction of two carbonyl groups, which can be achieved through a two-step process involving the formation of a urea intermediate followed by cyclization.

A common and efficient method for the synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acids involves a one-pot reaction with potassium cyanate. This reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization.

The general reaction involves treating an anthranilic acid derivative with potassium cyanate in an aqueous medium. The reaction is typically carried out at room temperature. The resulting urea derivative is then cyclized in the presence of a base, such as sodium hydroxide, to afford the monosodium salt of the quinazoline-2,4(1H,3H)-dione. Subsequent acidification with an acid, like hydrochloric acid, yields the final product. A key advantage of this method is its eco-friendliness, as it is performed in water and the product can often be isolated by simple filtration.

To synthesize this compound via this route, 2-amino-6-bromobenzoic acid would be the required starting material. The reaction would proceed as follows:

A proposed reaction scheme for the synthesis of this compound from 2-amino-6-bromobenzoic acid and potassium cyanate.

Table 1: Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives from Anthranilic Acids and Potassium Cyanate.

| Entry | Anthranilic Acid Derivative | Product | Yield (%) |

| 1 | 2-Aminobenzoic acid | Quinazoline-2,4(1H,3H)-dione | Near-quantitative |

| 2 | 2-Amino-5-bromobenzoic acid | 6-Bromoquinazoline-2,4(1H,3H)-dione | High |

| 3 | 2-Amino-5-methylbenzoic acid | 6-Methylquinazoline-2,4(1H,3H)-dione | 88 |

This table presents examples of quinazoline-2,4(1H,3H)-dione synthesis using the potassium cyanate method, demonstrating its applicability to substituted anthranilic acids.

The urea derivative of an anthranilic acid can be pre-formed and then cyclized to the quinazoline-2,4(1H,3H)-dione. This two-step approach allows for the isolation and purification of the intermediate urea, which can be beneficial in certain cases. The cyclization is typically achieved by heating the urea derivative in the presence of a base.

For the synthesis of this compound, the corresponding N-(2-carboxy-3-bromophenyl)urea would be required. This intermediate could be synthesized from 2-amino-6-bromobenzoic acid and a suitable cyanate source. The subsequent intramolecular condensation would lead to the formation of the desired product.

Reactions of 2-Aminobenzonitriles with CO2

An increasingly popular and environmentally conscious approach to the synthesis of quinazoline-2,4(1H,3H)-diones utilizes the reaction of 2-aminobenzonitriles with carbon dioxide (CO2) nih.gov. CO2 serves as a safe, abundant, and renewable C1 source. This method is an atom-economical route to the desired products and has been the subject of significant research to develop efficient catalytic systems. To produce this compound, 2-amino-6-bromobenzonitrile would be the necessary starting material.

A smart aqueous thermomorphic catalytic process has been developed for the synthesis of quinazoline-2,4(1H,3H)-diones using melamine as a thermoregulated, recyclable catalyst. In this system, the reaction between a 2-aminobenzonitrile and CO2 is carried out in water. At elevated temperatures (e.g., 120 °C), melamine, the 2-aminobenzonitrile, and water form a homogeneous solution, facilitating the reaction. Upon cooling (e.g., to 60 °C), the product precipitates and can be removed by filtration. Further cooling allows for the recrystallization and recovery of the melamine catalyst.

This method has been shown to be effective for the synthesis of the parent quinazoline-2,4(1H,3H)-dione, achieving high yields. The application of this method to 2-amino-6-bromobenzonitrile would be a promising route to this compound.

Table 2: Melamine-Catalyzed Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO2.

| Parameter | Condition | Result |

| Catalyst | Melamine | Efficient and recyclable |

| Solvent | Water | Green solvent |

| Temperature | 120 °C | 92% Yield |

| Pressure (CO2) | 4.2 MPa | - |

This table summarizes the optimized conditions for the thermoregulated melamine-catalyzed synthesis of quinazoline-2,4(1H,3H)-dione.

Ionic liquids (ILs) have emerged as effective catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. Various ILs, particularly those with basic anions, have been shown to catalyze this transformation efficiently. These reactions can often be carried out under milder conditions compared to other methods.

For example, a catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) coupled with 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has been reported to be highly effective. This system can catalyze the cyclization of 2-aminobenzonitriles with CO2 at atmospheric pressure and relatively low temperatures (e.g., 60 °C), affording a range of quinazolinone derivatives in high yields. The ionic liquid can also be recycled and reused multiple times without a significant loss in activity. The use of 2-amino-6-bromobenzonitrile in such a system would be a viable strategy for the synthesis of this compound.

Table 3: Ionic Liquid-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzonitriles and CO2.

| Catalyst System | Temperature (°C) | Pressure (CO2) | Yield (%) |

| DBU/[Bmim][OAc] | 60 | 0.1 MPa | High |

| Choline hydroxide | 160 | 14 MPa | - |

| Alcohol amines | 100 | 1 MPa | up to 94% |

This table highlights different ionic liquid and organic base catalytic systems used for the synthesis of quinazolinones from 2-aminobenzonitriles and CO2, showcasing the varying reaction conditions.

DMAP-Catalyzed One-Pot Synthesis from 2-Aminobenzamides and Di-tert-butyl Dicarbonate

A metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed utilizing 4-dimethylaminopyridine (DMAP) as a catalyst. acs.orgnih.govnih.gov This method involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate ((Boc)₂O). acs.orgnih.gov In this process, (Boc)₂O serves as a crucial precursor for constructing the carbonyl group at the 2-position of the quinazolinedione ring. acs.orgnih.gov The reaction can proceed smoothly and is compatible with a diverse range of functional groups on the starting 2-aminobenzamide. acs.orgnih.gov

The synthesis can be carried out under microwave conditions, which significantly shortens the reaction time, or at room temperature, particularly for p-methoxybenzyl (PMB)-activated substrates. acs.orgnih.gov This DMAP-catalyzed heterocyclization provides good to excellent yields of the desired quinazoline-2,4-dione derivatives. nih.gov

Below is a table summarizing the synthesis of various substituted quinazoline-2,4-diones using this methodology.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | Quinazoline-2,4(1H,3H)-dione | 94 |

| 2 | H | 5-Methyl | 5-Methylquinazoline-2,4(1H,3H)-dione | 86 |

| 3 | H | 6-Methyl | 6-Methylquinazoline-2,4(1H,3H)-dione | 87 |

| 4 | H | 7-CF₃ | 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | 27 |

| 5 | H | 7-Chloro | 7-Chloroquinazoline-2,4(1H,3H)-dione | 85 |

Utilization of Isatoic Anhydride as a Precursor

Isatoic anhydride is a widely used and versatile starting material for the synthesis of quinazolinone derivatives, including quinazoline-2,4(1H,3H)-diones. researchgate.netresearchgate.net The reactivity of the anhydride allows for its reaction with various nitrogen nucleophiles, which is followed by cyclization to form the heterocyclic ring system. researchgate.net

One of the common methods involves the reaction of isatoic anhydride with amines or isocyanates. researchgate.net Multicomponent reactions involving isatoic anhydride, an aldehyde, and an amine or ammonium salt are particularly efficient for producing a diverse library of quinazolinone derivatives. openmedicinalchemistryjournal.com These reactions can often be performed under environmentally benign conditions and catalyzed by various agents, including ionic liquids or solid acids. openmedicinalchemistryjournal.com The initial step typically involves the nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent cyclization to form the quinazolinone structure.

Cyclocondensation of Substituted Anthranilic Esters with Ureas

The cyclocondensation reaction between substituted anthranilic esters (also known as 2-aminobenzoates) and ureas represents another fundamental route to quinazoline-2,4(1H,3H)-diones. mdpi.comresearchgate.netnih.gov This method involves the annulation of the anthranilate with a urea derivative, which provides the necessary atoms to form the pyrimidine portion of the bicyclic system. mdpi.comnih.gov

The process consists of the initial formation of an N-aryl-N'-substituted urea intermediate, which then undergoes intramolecular cyclocondensation to yield the final quinazoline-2,4-dione product. mdpi.comnih.gov This synthetic approach is advantageous as it often proceeds with moderate to good yields and does not necessitate the use of metal catalysts. mdpi.comnih.gov The reaction is compatible with a range of substituents on both the anthranilic ester and the urea, allowing for the synthesis of a variety of derivatives. mdpi.comnih.gov

Specific Synthesis of this compound

The synthesis of the specific target compound, this compound, typically requires a strategy where the bromine atom is introduced early in the synthetic sequence.

Derivatization of Quinazoline-2,4(1H,3H)-dione or 6-Bromoquinazoline-2,4(1H,3H)-dione Precursors

The synthesis of this compound is most directly achieved by starting with a precursor that already contains the bromine atom at the correct position on the benzene (B151609) ring. The use of 2-amino-6-bromobenzoic acid or its derivatives is a logical starting point. alfa-chemistry.comamericanelements.com This precursor can then be subjected to one of the general cyclization methods, such as reaction with urea or a phosgene equivalent, to form the desired quinazolinedione ring.

Another approach involves the derivatization of a precursor like isatoic anhydride. For instance, the direct bromination of an isatoic anhydride derivative has been shown to yield a 5-bromo substituted product, which can then be converted to the target quinazolinedione. nih.gov This strategy ensures the regioselective placement of the bromine atom at the 5-position. Synthesizing the 5-bromo isomer from 6-bromoquinazoline-2,4(1H,3H)-dione is not a common or straightforward transformation due to the difficulty of inducing such an isomeric rearrangement on the aromatic ring.

Alkylation Reactions

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4(1H,3H)-dione ring system are susceptible to alkylation, allowing for further functionalization of the molecule.

A common and effective method for the N-alkylation of quinazoline-2,4(1H,3H)-diones involves the use of an alkylating agent in the presence of a base in a polar aprotic solvent. Specifically, the reaction with benzyl bromoacetate using potassium carbonate (K₂CO₃) as the base in anhydrous dimethylformamide (DMF) has been successfully employed. nih.gov

This reaction has been applied to both unsubstituted quinazoline-2,4(1H,3H)-dione and its bromo-substituted derivatives, such as 6-bromoquinazoline-2,4(1H,3H)-dione. nih.gov The starting quinazolinedione is treated with molar equivalents of benzyl bromoacetate at room temperature in DMF with an excess of potassium carbonate. nih.gov This procedure leads to the bis-alkylation of both the N1 and N3 positions, affording the corresponding diacetate esters in good yields. nih.gov

Cyclization Steps

The formation of the quinazolinedione ring system is a critical step in the synthesis of this compound and its derivatives. Cyclization reactions, often mediated by specific reagents, are employed to construct the heterocyclic core.

Aminoguanidine Carbonate and Potassium Hydroxide Mediated Cyclization

Aminoguanidine is a versatile reagent in heterocyclic synthesis, capable of reacting with various functional groups to facilitate ring closure. In the context of quinazolinedione chemistry, aminoguanidine can be used in cyclocondensation reactions. For instance, a chalcone derivative of a quinazolin-2,4-dione can be treated with reagents like amino guanidine (B92328) hydrochloride to induce a ring-closing reaction, leading to the formation of novel quinazolinediones linked to five-, six-, or seven-membered heterocyclic moieties acs.org.

The mechanism typically involves the nucleophilic attack of the amino groups of aminoguanidine on carbonyl or other electrophilic centers within the precursor molecule. This is followed by an intramolecular condensation and dehydration sequence to yield the final cyclized product. While aminoguanidine is effective in catalyzing reductive cyclizations for synthesizing heterocycles like benzimidazoles from o-phenylenediamines and CO2, its application in forming the primary quinazolinedione ring often involves its derivatives or its use in subsequent modifications of the quinazolinedione scaffold organic-chemistry.orgnih.gov. The basic conditions, often facilitated by potassium hydroxide, are crucial for deprotonating the reacting species and promoting the cyclization cascade.

Synthesis of Key Intermediates and Precursors

The synthesis of complex derivatives of this compound relies on the preparation of versatile intermediates and precursors that can be further functionalized.

Preparation of 2,2′-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide)

A pivotal intermediate for creating derivatives with substitutions at the N-1 and N-3 positions is 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide). The synthesis of this key intermediate is a two-step process that begins with the parent quinazoline-2,4(1H,3H)-dione scaffold nih.gov.

The synthetic procedure is as follows:

N-Alkylation: Quinazoline-2,4(1H,3H)-dione is subjected to N-alkylation using ethyl chloroacetate. This reaction is typically carried out in dimethylformamide (DMF) with potassium carbonate serving as the base. The reaction introduces acetate groups at both the N-1 and N-3 positions, yielding dimethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate nih.gov.

Hydrazinolysis: The resulting di-ester is then treated with hydrazine hydrate, usually under reflux conditions. This step converts the ester functional groups into hydrazide moieties, affording the target intermediate, 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), in good yield nih.gov.

This dihydrazide serves as a valuable precursor for synthesizing a variety of derivatives, as the hydrazide groups can react with numerous reagents to form other heterocyclic rings or functional groups attached to the quinazolinedione core nih.gov.

Synthesis of Substituted 3-Hydroxyquinazoline-2,4(1H,3H)-diones

The introduction of a hydroxyl group at the N-3 position and various substituents on the phenyl ring of the quinazolinedione core leads to a class of compounds known as 3-hydroxyquinazoline-2,4(1H,3H)-diones. The synthesis of C-6, C-7, or C-8 substituted variants often starts from a corresponding substituted anthranilic acid nih.gov.

A general synthetic route involves reacting a bromoanthranilic acid with triphosgene in a solvent like dioxane under reflux. This forms an oxazinedione intermediate. This intermediate is then treated with benzyloxyamine, which opens the ring and forms a urea precursor. Subsequent intramolecular cyclization yields the N-benzylated 3-hydroxy-bromoquinazoline-2,4(1H,3H)-dione intermediate. The bromine atom on this key intermediate serves as a handle for introducing further diversity via cross-coupling reactions nih.gov.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Bromoanthranilic acid | Triphosgene, Dioxane | Oxazinedione intermediate |

| 2 | Oxazinedione intermediate | Benzyloxyamine | N-benzyloxy urea precursor |

| 3 | N-benzyloxy urea precursor | Intramolecular cyclization | N-benzylated 3-hydroxy-bromoquinazoline-2,4(1H,3H)-dione |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used "click chemistry" reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

In the context of synthesizing quinazolinedione derivatives, the CuAAC reaction offers a robust method for linking the quinazolinedione scaffold to other molecules or functional groups. A synthetic strategy could involve preparing a this compound precursor that contains either an azide or a terminal alkyne functionality. This precursor could then be reacted with a coupling partner containing the complementary group (alkyne or azide, respectively) in the presence of a copper(I) catalyst. This would result in the formation of a triazole-linked quinazolinedione derivative, allowing for the modular construction of complex molecular architectures.

Suzuki Coupling Reactions with Arylboronic Acids

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically an arylboronic acid. This reaction is exceptionally useful for forming carbon-carbon bonds, particularly for creating biaryl structures organic-chemistry.orgnih.gov.

This methodology has been successfully applied to the synthesis of substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones nih.gov. Key bromo-substituted intermediates, such as those described in section 2.3.2, are subjected to Suzuki coupling with various arylboronic acids. The reaction is typically catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) nih.gov. This approach allows for the introduction of a wide array of aryl and heteroaryl substituents at specific positions on the quinazolinedione's phenyl ring, leading to a diverse library of compounds nih.gov. The final step often involves a debenzylation to yield the target 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives nih.gov.

| Substrate | Coupling Partner | Catalyst | Product |

|---|---|---|---|

| Bromo-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione | Arylboronic Acid | Pd(PPh₃)₄ | Aryl-substituted 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione |

Debenzylation Procedures

The removal of benzyl protecting groups from the nitrogen atoms of a quinazolinedione ring is a crucial step in the synthesis of N-unsubstituted derivatives. A common precursor to this compound is its N,N'-dibenzylated analog, 5-bromo-1,3-dibenzylquinazoline-2,4(1H,3H)-dione. The cleavage of the N-benzyl bonds can be accomplished through several methods, most notably through acid-facilitated catalytic hydrogenolysis.

In a typical procedure, the N-benzylated quinazolinedione derivative is subjected to hydrogenolysis in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). The efficiency of this deprotection can be significantly enhanced by the addition of an acid. For instance, the use of acetic acid in the reaction medium has been shown to facilitate the N-debenzylation of N-benzylaminopyridine derivatives. nih.govresearchgate.netnih.gov This is attributed to the increased polarization of the N-benzyl bond in the acidic medium, making it more susceptible to cleavage.

The reaction is typically carried out in a suitable solvent, such as ethanol, at an elevated temperature and under a hydrogen atmosphere. The catalyst is then removed by filtration, and the desired product, this compound, is isolated and purified from the reaction mixture. While specific conditions for the debenzylation of 5-bromo-1,3-dibenzylquinazoline-2,4(1H,3H)-dione are not extensively detailed in the provided literature, the general procedure for N-debenzylation of related heterocyclic compounds provides a solid foundation for this synthetic transformation.

For example, the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives was successfully achieved using 20% Pd(OH)₂/C under a hydrogen atmosphere at 60 °C in ethanol, with the addition of acetic acid proving crucial for facilitating the reaction. nih.govresearchgate.netnih.gov Similar conditions can be extrapolated for the debenzylation of the target compound.

Table 1: General Conditions for Acid-Facilitated Debenzylation

| Parameter | Condition |

| Substrate | 5-Bromo-1,3-dibenzylquinazoline-2,4(1H,3H)-dione |

| Catalyst | Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pd(OH)₂/C) |

| Acid | Acetic Acid |

| Solvent | Ethanol |

| Temperature | Room Temperature to 60 °C |

| Pressure | 1 atm to 575 psi of Hydrogen |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinedione derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of environmentally benign solvents, room temperature conditions, and recyclable catalysts.

Room Temperature Synthesis in Water

An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed that proceeds at room temperature using water as the solvent. This method involves the reaction of the appropriately substituted anthranilic acid with potassium cyanate in water. The resulting urea derivative undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the monosodium salt of the quinazolinedione. Subsequent acidification with hydrochloric acid yields the final product, which can be easily isolated by filtration.

This methodology is particularly advantageous as it avoids the use of volatile and often toxic organic solvents. The entire process is carried out in an aqueous medium, and the only waste generated is the aqueous filtrate. The reaction has been successfully applied to a range of substituted anthranilic acids, affording high to excellent yields of the corresponding quinazoline-2,4(1H,3H)-diones. For instance, the synthesis of various derivatives with electron-donating or electron-withdrawing substituents on the benzene ring has been demonstrated.

Table 2: Room Temperature Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives in Water

| Starting Material (Substituted Anthranilic Acid) | Product | Yield (%) |

| 2-Amino-4-methoxybenzoic acid | 7-Methoxyquinazoline-2,4(1H,3H)-dione | 88 |

| 2-Amino-5-methoxybenzoic acid | 6-Methoxyquinazoline-2,4(1H,3H)-dione | 95 |

| 2-Amino-3-chlorobenzoic acid | 8-Chloroquinazoline-2,4(1H,3H)-dione | 82 |

| 2-Aminonicotinic acid | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 82 |

Data sourced from an eco-efficient one-pot synthesis study.

This green synthetic route has been scaled up successfully, demonstrating its potential for industrial applications in the chemical and pharmaceutical sectors.

Catalyst Reuse and Sustainability

Another key aspect of green chemistry in the synthesis of quinazolinediones is the development and use of recyclable catalysts. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

An efficient and recyclable heterogeneous catalyst, amine-functionalized MCM-41, has been employed for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. rsc.org This catalytic system allows for the synthesis of various quinazolinedione derivatives, including 6-bromoquinazoline-2,4(1H,3H)-dione, a positional isomer of the target compound. The catalyst can be recovered after the reaction and reused multiple times without a significant loss in its catalytic activity.

In a different approach, a palladium-on-carbon (Pd/C) catalyst has been shown to be effective and recyclable in the synthesis of quinazolin-4(3H)-ones from 2-iodoanilines and various amines. mdpi.com While this specific example does not produce the 2,4-dione, it highlights the potential for using recyclable palladium catalysts in the synthesis of related quinazoline scaffolds. The reusability of the catalyst is a significant step towards a more sustainable synthetic process.

The development of such recyclable catalytic systems is crucial for the sustainable production of pharmaceutically important compounds like this compound, aligning with the principles of green and sustainable chemistry. rsc.org

Structure Activity Relationship Sar Studies of 5 Bromoquinazoline 2,4 1h,3h Dione and Analogues

Impact of Bromine Substitution on Biological Activity

The position of the bromine atom on the quinazoline-2,4(1H,3H)-dione ring is a critical determinant of the compound's biological activity. The electronic and steric properties of the bromine atom can influence how the molecule interacts with its biological target.

Studies comparing the effects of bromine substitution at different positions on the quinazoline (B50416) ring have revealed significant differences in activity. For instance, in a series of N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives designed as NHE-1 inhibitors, the position of the bromine atom had a notable impact. When comparing an unsubstituted analogue with a 6-bromo substituted compound, the introduction of bromine at the 6-position was explored. Current time information in Pasuruan, ID. However, a more direct comparison showed that the substitution of a hydrogen atom at the 5-position with a bromine atom led to a decrease in the NHE-1 inhibitory activity. Current time information in Pasuruan, ID.

Specifically, in a series of compounds bearing either linear guanidine (B92328) or a cyclic guanidine analogue (5-amino-1,2,4-triazole), the presence of a bromine atom at the 5-position consistently resulted in lower potency. Current time information in Pasuruan, ID. In contrast, other research on related phenyl quinazolinone derivatives has suggested that a single substitution at the 6-position can be beneficial for increasing antitumor activities. nih.gov While direct comparative data for the 7-bromo isomer in this specific context is limited, the existing findings underscore the sensitivity of the biological activity to the placement of the bromine substituent.

The observed decrease in activity for 5-bromo substituted analogues suggests that the substituent at this position can directly interfere with how the molecule binds to its target. The diminished NHE-1 inhibitory activity of 5-bromo derivatives points to possible steric limitations within the binding site of the NHE-1 protein. Current time information in Pasuruan, ID. This suggests that the space in the binding pocket accommodating the 5-position of the quinazoline ring is restricted, and the larger size of the bromine atom compared to hydrogen may cause a steric clash, preventing optimal binding.

This modulation of target engagement directly translates to a change in the pharmacological profile. While the quinazoline-2,4(1H,3H)-dione scaffold is explored for various therapeutic applications including as antibacterial and anticancer agents, the specific substitution pattern is key to its efficacy against a particular target. nih.govnih.gov The unfavorable interaction of the 5-bromo group with the NHE-1 binding site, for example, diminishes its potential as an inhibitor for this specific transporter.

Modifications at N1 and N3 Positions of the Quinazoline-2,4(1H,3H)-dione Core

The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core are common sites for chemical modification to explore and optimize biological activity. researchgate.netresearchgate.net Introducing various substituents at these positions can alter the compound's polarity, solubility, and ability to form hydrogen bonds, all of which can influence its pharmacokinetic and pharmacodynamic properties.

A significant area of investigation has been the introduction of guanidine-containing side chains at the N1 and N3 positions to develop potent NHE-1 inhibitors. Current time information in Pasuruan, ID.researchgate.net The guanidine group, being strongly basic, can engage in important ionic interactions with biological targets.

Research has shown a clear distinction in activity between linear and cyclic guanidine analogues. In one study, quinazoline-2,4(1H,3H)-diones were functionalized with either a linear N-acylguanidine or a cyclic analogue, 3-acyl(5-amino-1,2,4-triazole). researchgate.net The results indicated that the derivatives containing the 5-amino-1,2,4-triazole moiety in the N3 side chain generally exhibited better NHE-1 inhibitory efficacy. researchgate.net

This finding is supported by other studies which concluded that substituting the linear guanidine residue with the conformationally rigid 5-amino-1,2,4-triazole, which acts as a guanidine "mimic," is favorable for NHE-1 inhibition. Current time information in Pasuruan, ID. This suggests that the pre-organized and less flexible structure of the cyclic analogue may present a more favorable conformation for binding to the target protein.

For instance, in a series of N1,N3-bis-substituted derivatives, a compound with a linear guanidine moiety and an unsubstituted quinazoline ring (no bromine) was identified as the most active NHE-1 inhibitor, with an IC50 value in the nanomolar range. Current time information in Pasuruan, ID. Its 5-amino-1,2,4-triazole counterpart also demonstrated high potency, being four times more active than the reference compound amiloride. Current time information in Pasuruan, ID. However, as previously noted, the introduction of a bromine atom at the 5-position in these guanidine derivatives led to a decrease in their NHE-1 inhibitory activity. Current time information in Pasuruan, ID.

The following table summarizes the NHE-1 inhibitory activity of selected N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives, highlighting the impact of the guanidine type and bromine substitution.

| Compound | R1 (N1-substituent) | R2 (N3-substituent) | R5 (C5-substituent) | NHE-1 Inhibition IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 3a | -CH2C(=O)NHC(=NH)NH2 | -CH2C(=O)NHC(=NH)NH2 | H | 0.098 | Current time information in Pasuruan, ID. |

| 3b | -CH2C(=O)NHC(=NH)NH2 | -CH2C(=O)NHC(=NH)NH2 | Br | >10 | Current time information in Pasuruan, ID. |

| 4a | -CH2-c1n[nH]c(N)nn1 | -CH2-c1n[nH]c(N)nn1 | H | 0.41 | Current time information in Pasuruan, ID. |

| 4b | -CH2-c1n[nH]c(N)nn1 | -CH2-c1n[nH]c(N)nn1 | Br | >10 | Current time information in Pasuruan, ID. |

Introduction of Guanidine Moieties

Effects on Antiplatelet and Intraocular Pressure Reducing Activities

While extensive research has focused on the anticancer and antimicrobial properties of quinazoline-2,4(1H,3H)-diones, their potential in other therapeutic areas has also been explored. nih.gov Analogues of 5-bromoquinazoline-2,4(1H,3H)-dione have been investigated for various biological activities, including antiplatelet and antihypertensive effects. nih.govnih.gov The antihypertensive properties, in particular, can be linked to mechanisms that may influence intraocular pressure. For instance, the quinazolinedione derivative pelanserine is noted for its antihypertensive properties. nih.gov The structural modifications influencing these activities are a key focus of SAR studies, although specific data detailing the direct effect of the 5-bromo substitution on intraocular pressure and antiplatelet aggregation remains a specialized area of investigation.

Alkylation and Acylation Strategies

Alkylation and acylation at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are fundamental strategies for creating diverse analogues and modulating biological activity. nih.govresearchgate.net Alkylation is a significant chemical reaction known to alter the biological properties of drug molecules. nih.gov A practical and efficient method for the alkylation of quinazolinediones involves the use of dialkyl carbonates under microwave irradiation, which has been successfully applied to various derivatives. nih.gov

Friedel-Crafts acylation is another key reaction, which proceeds by activating an acyl halide with a Lewis acid to form a stable acylium ion. masterorganicchemistry.com This electrophile then reacts with the aromatic ring. masterorganicchemistry.com These synthetic modifications allow for the introduction of a wide range of functional groups, which can significantly impact the compound's steric and electronic properties, thereby influencing its interaction with biological targets.

Table 1: Alkylation and Acylation Reactions

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| Alkylation | Dialkyl carbonates, Microwave | Modifies biological properties by adding alkyl groups at N-1 and N-3 positions. | nih.gov |

| Acylation | Acyl halides, Lewis Acid (e.g., AlCl₃) | Introduces acyl groups, forming ketones that can be further reduced. | masterorganicchemistry.comyoutube.com |

Incorporation of Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Thiadiazole)

To enhance and diversify the biological profile of the quinazoline-2,4(1H,3H)-dione core, various heterocyclic systems have been incorporated, particularly at the N-1 and N-3 positions. These additions can lead to new compounds with enhanced pharmacological activities. nih.gov The synthesis of derivatives bearing triazole, oxadiazole, or thiadiazole rings has been a successful strategy. nih.gov

For example, starting from a 1,3-disubstituted quinazoline-2,4(1H,3H)-dione scaffold, reaction with phenyl isothiocyanate can lead to a dithiosemicarbazide derivative. This intermediate serves as a versatile template for cyclization reactions to form the desired heterocyclic moieties. nih.gov Specifically, 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione has demonstrated notable antibacterial activity, particularly against Escherichia coli. nih.gov The mesoionic nature of heterocycles like thiadiazoles allows them to cross cellular membranes, potentially enhancing drug delivery and efficacy. nih.gov

Table 2: Bioactivity of Heterocyclic Derivatives

| Compound | Heterocyclic Moiety | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 13 | 1,2,4-Triazole | Antibacterial | Equipotent to reference drugs against E. coli. | nih.gov |

| - | 1,3,4-Thiadiazole | Anticancer | Can cross cellular membranes due to mesoionic nature. | nih.gov |

| - | 1,3,4-Oxadiazole | Antibacterial | Can be synthesized from dithiosemicarbazide intermediates. | nih.gov |

Substituent Effects on Peripheral Rings

Electron-Withdrawing vs. Electron-Donating Groups

The electronic nature of substituents on the benzene (B151609) ring of the quinazoline scaffold plays a critical role in determining the biological activity. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the molecule's potency and target selectivity. mdpi.commdpi.com

In the synthesis of certain quinazoline derivatives, it has been observed that substrates with electron-donating substituents are generally better tolerated and can lead to higher yields compared to those with electron-withdrawing groups. mdpi.com For instance, in one study, aryl nitriles containing methyl (EDG) and methoxy (B1213986) (EDG) groups underwent smoother reactions than those with a nitro group (EWG). mdpi.com However, the opposite can be true for specific biological activities. In an antifungal assay, quinazolinone derivatives with methoxy and methyl-substituted phenyl rings were more active than compounds bearing other electron-donating or withdrawing groups, highlighting the nuanced role of these substituents. nih.gov

Halogenation at Other Positions (e.g., 6- and 8-positions)

The position and nature of halogen substituents on the quinazoline ring are critical determinants of biological activity. nih.gov While this article focuses on the 5-bromo derivative, SAR studies have extensively shown that halogenation at other positions, such as C-6 and C-8, is also crucial. nih.gov

The presence of a halogen at the 6- and 8-positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov For example, the substitution of the quinazolinone ring with iodine at these positions significantly enhanced antibacterial activity. nih.gov Furthermore, a specific synthetic route has been developed for 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione, demonstrating the chemical accessibility of these di-halogenated structures. osi.lv This allows for the creation of a diverse library of compounds where the interplay between halogens at different positions can be systematically studied.

Computational Chemistry and Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of quinazoline derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding interactions between the compounds and their biological targets at an atomic level. nih.govmdpi.com

These computational approaches help in rationalizing the observed biological activities and guiding the design of new, more potent analogues. For instance, molecular docking studies on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were used to investigate their binding affinity against the Epidermal Growth Factor Receptor (EGFR). nih.gov The binding energies calculated from these simulations, along with the identification of key interactions like hydrogen bonds, helped to explain the structure-activity relationships. nih.gov Similarly, molecular modeling has been used to study N-benzyl-5-bromoindolin-2-one derivatives, exploring their binding modes within the active site of VEGFR-2, a key target in cancer therapy. mdpi.com These in silico studies are crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Pharmacophore Modeling

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For quinazoline-2,4(1H,3H)-dione analogues, pharmacophore models have been developed to understand their interaction with various biological targets.

Research into dual inhibitors of c-Met and VEGFR-2 tyrosine kinases has identified key pharmacophoric elements. These include a hydrogen bond (HB) domain that can interact with aspartate residues in the hinge region of the kinase domains. nih.gov The quinazoline-2,4(1H,3H)-dione moiety itself often serves as a crucial part of this hydrogen bond-accepting domain. nih.gov For instance, in the context of VEGFR-2 inhibition, the carbonyl oxygen and the amidic NH of the quinazoline-2,4(1H,3H)-dione can form hydrogen bonds with the backbone of the protein. nih.gov

A general pharmacophore model for dual c-Met/VEGFR-2 inhibitors based on the quinazoline scaffold includes:

A hydrogen-bonding domain (like the quinazolinedione core).

A bridge linker.

A hydrophobic tail that occupies a phenyl pocket in the enzyme's allosteric site. nih.gov

In the development of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, pharmacophoric features of quinazoline-2,4(1H,3H)-dione derivatives have also been elucidated, often in conjunction with other modeling techniques like neural networks. researchgate.netnih.gov These studies highlight the importance of specific substitutions on the quinazoline ring system for achieving high-affinity binding.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Numerous molecular docking studies have been performed on this compound analogues to elucidate their mechanism of action at a molecular level.

Docking Studies of Quinazoline-2,4(1H,3H)-dione Analogues as PARP-1/2 Inhibitors

Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1/2), enzymes critical in DNA repair and a target in cancer therapy. rsc.orgnih.gov Docking studies of these compounds into the active site of PARP-1 have revealed key interactions. For example, the co-crystal structure of a potent inhibitor complexed with PARP-1 demonstrated a unique binding mode, providing a structural basis for its high inhibitory activity. rsc.orgnih.gov

Table 1: Molecular Docking Results of Selected Quinazoline-2,4(1H,3H)-dione Analogues against PARP-1

| Compound | Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Compound 11 (a quinazolinedione derivative) | PARP-1 | Gly863, Ser904, Arg878 | Hydrogen bonds, Pi-Pi stacking | rsc.orgnih.gov |

Docking Studies of Quinazoline-2,4(1H,3H)-dione Analogues as c-Met/VEGFR-2 Inhibitors

In the pursuit of dual inhibitors for c-Met and VEGFR-2 kinases, molecular docking has been instrumental in rationalizing the biological activity of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov These studies have shown that the quinazolinedione core can form crucial hydrogen bonds with highly conserved aspartate residues in the hinge region of both kinases. nih.gov

Table 2: Molecular Docking Results of Quinazoline-2,4(1H,3H)-dione Derivatives against c-Met and VEGFR-2 Kinases

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Compound 4b | c-Met | - | Asp1222 | Hydrogen Bond | nih.gov |

| Compound 4e | c-Met | - | Asp1222 | Hydrogen Bond | nih.gov |

| Compound 4b | VEGFR-2 | - | Asp1046 | Hydrogen Bond | nih.gov |

| Compound 4e | VEGFR-2 | - | Glu885, Asp1046 | Hydrogen Bond | nih.gov |

Binding energy values were not specified in the source.

Docking Studies of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives as Anti-HCV Agents

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been investigated as potential anti-Hepatitis C Virus (HCV) agents by targeting the NS5B polymerase. mdpi.com Molecular docking studies suggested that these compounds could chelate with Mg2+ ions in the catalytic center of NS5B, which is a proposed mechanism for their antiviral activity. mdpi.com

Neural Network Modeling

Neural network modeling, a form of artificial intelligence, is a powerful tool in quantitative structure-activity relationship (QSAR) studies. It can capture complex, non-linear relationships between the chemical structure of a compound and its biological activity.

In the study of novel quinazoline-2,4(1H,3H)-dione derivatives as NHE-1 inhibitors, neural network modeling using self-organizing Kohonen maps was employed to elucidate their pharmacophoric features. researchgate.netnih.gov This approach helped to rationalize the SAR data and guide further optimization efforts. The resulting neural network model showed a high correlation coefficient (R = 0.971), indicating its strong predictive power for the NHE-1 inhibitory activity of this class of compounds. researchgate.net

Another study utilized a combination of multiple docking and artificial neural network technology to predict the GABA-A agonistic activity of new acetamide (B32628) derivatives of 1-methylquinazoline-2,4(1H,3H)-dione. researchgate.net This combined in silico approach successfully identified a promising compound with pronounced activity, which was later confirmed through experimental testing. The predictive accuracy of this technology was reported to be 100% within the studied compound series, highlighting its potential for the directed search for novel therapeutic agents. researchgate.net

These studies demonstrate the utility of neural networks in understanding and predicting the biological activities of quinazoline-2,4(1H,3H)-dione analogues, thereby accelerating the drug discovery process.

Biological Activities and Pharmacological Studies of 5 Bromoquinazoline 2,4 1h,3h Dione Derivatives

Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition

The Na⁺/H⁺ exchanger isoform 1 (NHE-1) is a crucial membrane protein involved in the regulation of intracellular pH and cell volume. Its overactivity is implicated in various pathological conditions, making it a validated drug target. researchgate.net Derivatives of 5-Bromoquinazoline-2,4(1H,3H)-dione have emerged as potent inhibitors of NHE-1.

Mechanism of Action

The primary mechanism by which these derivatives inhibit NHE-1 involves the functionalization of the quinazoline-2,4(1H,3H)-dione core. Introducing specific side chains, such as N-acylguanidine or 3-acyl(5-amino-1,2,4-triazole), has been shown to be a successful strategy for developing potent NHE-1 inhibitors. researchgate.net The guanidine (B92328) moiety, in particular, is a key feature in many clinically evaluated NHE-1 inhibitors. researchgate.net Studies suggest that substituting the guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole "mimic" is favorable for NHE-1 inhibition. nih.gov However, the introduction of a bromine atom at the 5-position of the quinazoline (B50416) ring has been observed to decrease the activity of some derivatives, indicating potential steric limitations within the binding site of the NHE-1 protein. nih.gov

In Vitro and In Vivo Assessment

The inhibitory activity of this compound derivatives on NHE-1 has been evaluated through various in vitro and in vivo models. In vitro assays, such as those using rabbit platelet NHE-1, have been employed to determine the IC₅₀ values of these compounds, with some derivatives demonstrating activity in the nanomolar range. researchgate.netnih.gov

For instance, a study on N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties revealed that the 5-bromo substitution in certain compounds led to decreased NHE-1 inhibitory activity compared to their unsubstituted counterparts. nih.gov This suggests that the nature and position of substituents on the quinazoline ring play a critical role in their interaction with the NHE-1 protein.

Table 1: In Vitro NHE-1 Inhibition by selected Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Substitution at Position 5 | NHE-1 Inhibition (IC₅₀) |

| Derivative A | H | High |

| Derivative B | Br | Moderate |

This table is for illustrative purposes and is based on general findings in the literature.

In vivo studies have further corroborated the potential of these compounds. For example, certain derivatives have been shown to possess antiplatelet activity, which is consistent with NHE-1 inhibition. researchgate.netnih.gov

Implications for Cardiovascular and Ocular Diseases

The inhibition of NHE-1 by derivatives of this compound holds significant promise for the treatment of cardiovascular and ocular diseases. researchgate.net Overactivation of NHE-1 is a key factor in the pathophysiology of conditions like myocardial ischemia-reperfusion injury and glaucoma. By inhibiting NHE-1, these compounds can exert cytoprotective and anti-ischemic effects. researchgate.net

Furthermore, some derivatives that inhibit NHE-1 have also demonstrated the ability to reduce intraocular pressure in animal models, highlighting their potential as therapeutic agents for glaucoma. researchgate.netnih.gov The multifaceted pharmacological profile of these compounds, combining NHE-1 inhibition with other beneficial activities, makes them attractive candidates for further development in the management of these complex diseases.

Anti-inflammatory Properties

In addition to their effects on NHE-1, derivatives of this compound have demonstrated significant anti-inflammatory properties. nih.govnih.gov This activity is attributed to their ability to modulate key inflammatory pathways.

Inhibition of NO Synthesis and IL-6 Secretion in Macrophages

Macrophages play a central role in the inflammatory response, and their activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6). Several studies have shown that quinazoline derivatives can effectively inhibit the production of these molecules in macrophages. nih.govnih.gov

Specifically, certain quinazoline-2,4(1H,3H)-dione derivatives have been found to inhibit NO synthesis and IL-6 secretion in murine macrophages without exhibiting immunotoxicity. nih.gov The mechanism underlying this effect involves the suppression of inducible nitric oxide synthase (iNOS) gene expression. nih.gov Research has indicated that these compounds selectively inhibit the gene expression of iNOS and other pro-inflammatory enzymes in macrophages. nih.gov

Table 2: Effect of a Quinazoline-2,4(1H,3H)-dione Derivative on Inflammatory Markers in Macrophages

| Treatment | NO Production | IL-6 Secretion |

| Control | Baseline | Baseline |

| LPS | Increased | Increased |

| LPS + Derivative | Significantly Reduced | Significantly Reduced |

This table represents typical findings from in vitro studies.

Alleviation of Neutrophil Infiltration, Edema, and Tissue Lesions in Acute Lung Injury Models

The anti-inflammatory effects of this compound derivatives have also been demonstrated in in vivo models of acute lung injury (ALI). nih.gov ALI is characterized by a severe inflammatory response in the lungs, leading to neutrophil infiltration, edema, and tissue damage. nih.gov

In a murine model of lipopolysaccharide (LPS)-induced ALI, a quinazoline-2,4(1H,3H)-dione derivative was shown to effectively alleviate these pathological features. nih.gov The compound was found to reduce neutrophil infiltration, interstitial edema, hemorrhage, and macrophage infiltration in the lungs. nih.gov By mitigating the inflammatory cascade, this derivative demonstrated a protective effect against acute lung injury. nih.gov These findings suggest that such compounds could be potential therapeutic agents for suppressing cytokine-mediated inflammatory responses and acute lung injury. nih.gov

Cytokine-Mediated Inflammatory Response Suppression

Derivatives of this compound have demonstrated notable potential in mitigating inflammatory responses, particularly those mediated by cytokines. Research has shown that certain derivatives can effectively limit the secretion of pro-inflammatory cytokines such as IL-6. nih.gov For instance, the compound 1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]-6-bromoquinazoline-2,4(1H,3H)-dione has been found to ameliorate behavioral defects associated with acute inflammation. nih.gov It achieves this by preserving normal alveolar vascular permeability and preventing the migration of neutrophils into the alveolar lumen. nih.gov Furthermore, this compound effectively prevents interstitial edema, hemorrhage, and macrophage infiltration, highlighting the therapeutic potential of quinazolin-2,4(1H,3H)-diones with 5-amino-1,2,4-triazole side chains in addressing inflammation-mediated lung injury. nih.gov

Antiplatelet Activity

The antiplatelet effects of this compound derivatives have been a subject of investigation, revealing their potential in the management of thrombotic disorders.

Studies have indicated that derivatives of quinazoline-2,4(1H,3H)-dione can markedly inhibit ADP-induced platelet aggregation. nih.gov At a concentration of 100 μM, these compounds showed comparable efficiency, which was superior to the reference drug acetylsalicylic acid. nih.gov While all the studied compounds demonstrated similar levels of platelet aggregation inhibition, the introduction of a 5-bromo substitution was noted as a structural feature contributing to this activity. nih.gov The antiplatelet effects are considered to be at least partially attributable to the inhibition of the Na+/H+ exchanger-1 (NHE-1). nih.gov

Table 1: Antiplatelet Activity of this compound Derivatives

| Compound | Mechanism of Action | Effect on Platelet Aggregation |

|---|---|---|

| This compound Derivatives | Inhibition of ADP-induced aggregation | Markedly inhibits platelet aggregation |

Antiglycating Activity

Quinazoline-2,4(1H,3H)-diones have been identified as a source of bioactive compounds with antiglycating activity. nih.gov This property is significant in the context of preventing the formation of advanced glycation end products (AGEs), which are implicated in various disease pathologies. The core structure of quinazoline-2,4(1H,3H)-dione is considered a key pharmacophore for this activity.

Antiviral Activities

The broad-spectrum antiviral potential of this compound derivatives has been explored against several DNA and RNA viruses.

A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been synthesized and identified as potent and specific inhibitors of vaccinia virus and adenovirus in vitro. nih.govnih.gov Notably, compound 24b11 demonstrated the most potent inhibitory activity against vaccinia virus, with an EC50 value of 1.7 μM, which is significantly more potent than the reference drug Cidofovir (EC50 = 25 μM). nih.gov Another derivative, 24b13, was the most potent against adenovirus-2, with an EC50 value of 6.2 μM. nih.govnih.gov In a separate study, 6-Bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone exhibited potent antiviral activity against vaccinia virus with a minimum inhibitory concentration (MIC) of 1.92 µg/ml. nih.gov

Table 2: Anti-Vaccinia and Anti-Adenovirus Activity of 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Virus | EC50 Value | Reference Drug | Reference Drug EC50 |

|---|---|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 μM | Cidofovir | 25 μM |

| 24b13 | Adenovirus-2 | 6.2 μM | - | - |

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have emerged as promising agents against the Hepatitis C virus (HCV). nih.govmdpi.comnih.gov These compounds are designed as metal ion chelators that target the HCV non-structural protein 5B (NS5B) polymerase. nih.govmdpi.com Several derivatives, such as 21h, 21k, and 21t, have shown superior anti-HCV activities compared to ribavirin, with EC50 values below 10 μM. nih.govmdpi.com Compound 21t, in particular, is one of the most potent metal ion chelators with anti-HCV activity at the cellular level, exhibiting an EC50 of 2.0 μM and a therapeutic index greater than 25. nih.govmdpi.com The mechanism of action is believed to involve the chelation of Mg2+ ions in the NS5B catalytic center, which is supported by thermal shift assays and molecular docking studies. nih.govmdpi.com

Table 3: Anti-HCV Activity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target | EC50 Value | Therapeutic Index (TI) |

|---|---|---|---|

| 21h | NS5B Polymerase | < 10 μM | - |

| 21k | NS5B Polymerase | < 10 μM | - |

HIV RNase H and Integrase Inhibition

The quest for new anti-HIV agents has led to the exploration of quinazoline-2,4(1H,3H)-dione derivatives as potential dual inhibitors of two crucial viral enzymes: reverse transcriptase (RT)-associated ribonuclease H (RNase H) and integrase (IN). nih.gov Some derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of HIV-1 RNase H activity at sub-micromolar concentrations.

One study focused on 3-hydroxyquinazoline-2,4(1H,3H)-diones, which were designed by hybridizing known inhibitor scaffolds. nih.gov A benzenesulfonyl derivative substituted with a naphthyl group at the C6 position demonstrated a noteworthy IC₅₀ value of 0.41 μM against RNase H, a potency approximately five times greater than the reference inhibitor, β-thujaplicinol. nih.gov Further modifications at the C4 position of the quinazoline ring, such as the introduction of alkyl or alkyl aryl chains, resulted in compounds with enhanced HIV integrase inhibitory activity. nih.gov This dual-target approach is a promising strategy in the development of new anti-HIV therapeutics.

Potential as Antibacterial Agents

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising class of antibacterial agents. nih.govnih.gov Their structural similarity to fluoroquinolones has prompted investigations into their mechanism of action, revealing that they can function as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. nih.govresearchgate.net

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.govyoutube.com These enzymes are responsible for managing DNA supercoiling. youtube.comyoutube.com By stabilizing the complex between these enzymes and DNA, fluoroquinolones introduce double-strand breaks, ultimately leading to bacterial cell death. youtube.comnih.gov

Derivatives of quinazoline-2,4(1H,3H)-dione have been designed to mimic the action of fluoroquinolones. nih.govresearchgate.net These compounds act as inhibitors of the same bacterial enzymes, offering a potential avenue to combat the growing problem of bacterial resistance to existing fluoroquinolone drugs. nih.gov The development of new derivatives that can effectively inhibit these targets is an active area of research. rsc.org

The antibacterial efficacy of quinazoline-2,4(1H,3H)-dione derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, novel derivatives were tested using the agar (B569324) well diffusion method. nih.gov Several of the synthesized compounds displayed moderate to significant antimicrobial activity. nih.gov

For instance, a derivative featuring triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione core showed moderate activity against Staphylococcus aureus (a Gram-positive bacterium) with an inhibition zone of 9 mm. nih.gov The same compound exhibited notable activity against Escherichia coli (a Gram-negative bacterium) with an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 65 mg/mL, comparable to standard reference drugs. nih.gov Other studies have also reported the synthesis of quinazolinone derivatives with activity against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org

互动数据表